
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol is a polycyclic organic compound that belongs to the class of benzopyrans Benzopyrans are characterized by the fusion of a benzene ring to a heterocyclic pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol typically involves the condensation of phenol derivatives with acetylacetone under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or by bases like sodium hydroxide. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, each with distinct chemical and physical properties.
科学研究应用
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its antioxidant and anti-inflammatory properties.
Medicine: Research indicates its potential use in developing therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit lipid peroxidation.
相似化合物的比较
Similar Compounds
2,2-Dimethylchroman: Similar in structure but lacks the phenyl group at the 7-position.
2,2-Dimethyl-5,7-dimethoxy-6-acetyl-2H-1-benzopyran: Contains additional methoxy and acetyl groups, leading to different chemical properties.
4H-1-Benzopyran-4-one: A flavone derivative with distinct biological activities.
Uniqueness
2,2-Dimethyl-7-phenyl-2H-1-benzopyran-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenyl group at the 7-position and hydroxyl group at the 5-position contribute to its unique properties compared to other benzopyran derivatives.
属性
CAS 编号 |
923019-36-7 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
2,2-dimethyl-7-phenylchromen-5-ol |
InChI |
InChI=1S/C17H16O2/c1-17(2)9-8-14-15(18)10-13(11-16(14)19-17)12-6-4-3-5-7-12/h3-11,18H,1-2H3 |
InChI 键 |
VBYFPAWCHSXPAS-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2=C(C=C(C=C2O1)C3=CC=CC=C3)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)
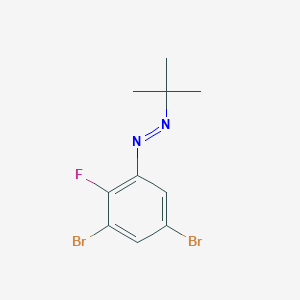
![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)



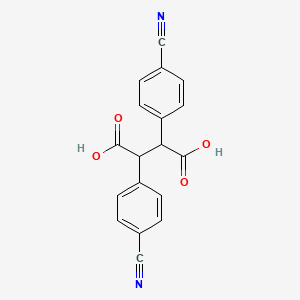
![1,5-Diphenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14193737.png)
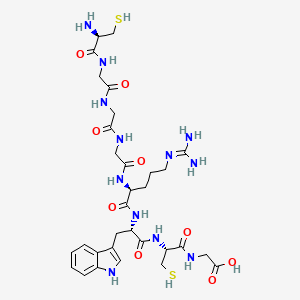
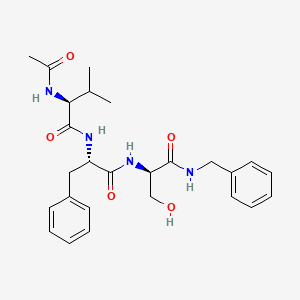
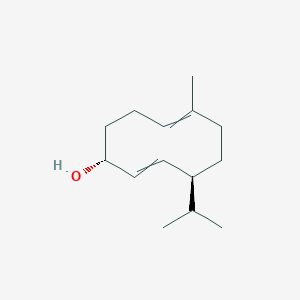


![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)
